molecular formula C10H13O2- B1240657 Perillate

Perillate

Cat. No. B1240657
M. Wt: 165.21 g/mol
InChI Key: CDSMSBUVCWHORP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Perillate is the monocarboxylic acid anion formed by loss of a proton from the carboxy group of perillic acid;  principal microspecies at pH 7.3. It is a conjugate base of a perillic acid.

Scientific Research Applications

Anti-Inflammatory and Antipruritic Effects

Perillate, derived from Perilla frutescens L., has demonstrated anti-inflammatory and antipruritic effects. Luteolin, a polyphenolic flavonoid isolated from perilla leaves, inhibits inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in human mast cells. It also reduces histamine release and inhibits scratching behavior induced by pruritogens in mice, suggesting its potential as a therapeutic agent against inflammation and itch-related skin diseases (Jeon et al., 2014).

Antioxidant Properties

Research on perilla seeds has highlighted their potent antioxidant properties. Phenolic compounds identified in perilla seeds include caffeic acid, luteolin, apigenin, and rosmarinic acid. These compounds, particularly rosmarinic acid, contribute significantly to the antioxidant activity of perilla seeds, indicating their potential in health-related applications (Lee et al., 2013).

Nutritional Value and Exploitation in Medicine

Perilla is recognized for its high nutritional value and its various uses in medicine and industry. Studies have emphasized its potential in healthcare, food, and chemical engineering due to its valuable medicinal properties (Wang Xiu-ling, 2006).

Pharmacological Investigations

Perilla frutescens is used in traditional medicine for treating a variety of ailments. It has been prescribed for depression, anxiety, asthma, and other conditions. The plant contains several natural molecules like phenolic acids and flavonoids, which have shown diverse biological activities such as antioxidant, antimicrobial, and anti-inflammatory effects (Ahmed, 2018).

Enhancement of Bioactive Compounds Under Controlled Conditions

Studies have shown that the cultivation of red perilla under controlled artificial lighting can significantly enhance the content of bioactive compounds like caffeic acid, rosmarinic acid, and luteolin-glucoside. This suggests that artificial lighting conditions can be optimized for the cultivation of perilla with enhanced functional food properties (Iwai et al., 2010).

properties

Product Name

Perillate

Molecular Formula

C10H13O2-

Molecular Weight

165.21 g/mol

IUPAC Name

4-prop-1-en-2-ylcyclohexene-1-carboxylate

InChI

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/p-1

InChI Key

CDSMSBUVCWHORP-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C1CCC(=CC1)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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